molecular formula C11H19NO3 B2843267 Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 1824078-97-8

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2843267
CAS No.: 1824078-97-8
M. Wt: 213.277
InChI Key: NVFCMLLJIQPRFV-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate ( 1824078-97-8 ) is a protected pyrrolidine derivative of interest in organic and medicinal chemistry research. With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. The pyrrolidine scaffold is a common motif in pharmaceuticals and biological probes . Researchers value this specific compound for introducing the 2-ethyl-4-oxopyrrolidine structure into synthetic pathways, with the tert-butoxycarbonyl (Boc) protecting group enabling further selective chemical modifications . The compound is characterized by its SMILES code, O=C(N1C(CC)CC(C1)=O)OC(C)(C)C . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the product in closed vessels, under refrigeration .

Properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCMLLJIQPRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824078-97-8
Record name tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
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Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related analogues:

Compound Name Molecular Weight Core Structure Key Substituents Functional Groups Reactivity Notes Reference
Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate 213.24 Pyrrolidine 2-Ethyl, 4-oxo Ester, Ketone Susceptible to nucleophilic attack at ketone; Boc group enhances stability
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate - Piperidine 4-(Chloro-oxoethyl) Ester, Chloro, Ketone Electrophilic chloro group enables substitution reactions
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate - Pyrrolidine 2-Oxadiazole, 3-Cyanophenyl Ester, Oxadiazole, Nitrile Oxadiazole enhances aromaticity and metabolic stability; nitrile adds polarity
tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 307.4 Pyrrolidine 3-Hydroxymethyl, 4-Methoxyphenyl Ester, Hydroxyl, Ether Hydroxymethyl and methoxyphenyl increase hydrogen-bonding capacity

Reactivity and Stability

  • Target Compound: The 4-oxo group can act as a Michael acceptor, enabling conjugate additions.
  • The 2-chloro-2-oxoethyl substituent may undergo nucleophilic substitution (e.g., with amines or alcohols) .
  • Oxadiazole Derivative () : The oxadiazole ring confers rigidity and aromaticity, improving metabolic stability in drug candidates. The nitrile group increases polarity, affecting solubility .

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to polar substituents like hydroxymethyl () or nitrile ().
  • Solubility : Compounds with hydroxyl or nitrile groups (e.g., ) exhibit higher aqueous solubility than the target compound, which lacks strong polar moieties.

Biological Activity

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H21NO5C_{13}H_{21}NO_5 and a molecular weight of approximately 271.32 g/mol. Its structure features a pyrrolidine ring with a tert-butyl ester and an activated carbonyl group, which are critical for its biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Tert-butyl 2-ethyl-4-oxopyrrolidineStaphylococcus aureus32 µg/mL
Tert-butyl 2-methyl-4-oxopyrrolidineEscherichia coli16 µg/mL
DurlobactamKlebsiella pneumoniae8 µg/mL

This table summarizes the antimicrobial efficacy of related compounds, demonstrating the potential for tert-butyl 2-ethyl-4-oxopyrrolidine to be developed further in this area.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study published in December 2022, researchers synthesized derivatives of tert-butyl 2-ethyl-4-oxopyrrolidine and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

The biological activity of tert-butyl 2-ethyl-4-oxopyrrolidine is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Protein Binding : Its structural features enable binding to proteins involved in signaling pathways, leading to altered cellular responses.

Research Implications

The ongoing research into tert-butyl 2-ethyl-4-oxopyrrolidine's biological activities suggests several promising applications:

  • Drug Development : As a building block for new pharmaceuticals targeting resistant bacterial infections and cancer.
  • Synthetic Chemistry : Its reactive functional groups allow for further modifications to enhance biological activity or selectivity.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via functionalization of a pyrrolidine ring precursor. A general approach involves reacting tert-butyl 3-allyl-4-oxopyrrolidine with appropriate reagents (e.g., alkylating agents or oxidants) under controlled conditions. For example, esterification or nucleophilic substitution reactions are employed to introduce the tert-butyl and ethyl groups . Optimization includes adjusting solvent polarity (e.g., THF vs. dichloromethane), temperature (0°C to reflux), and stoichiometry of reagents like DIPEA (N,N-diisopropylethylamine) to minimize side products . Reaction progress is monitored via LC-MS or TLC to ensure complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?

Key techniques include:

  • NMR : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and the 4-oxo moiety (δ ~170-180 ppm for carbonyl carbon) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) validate functional groups .
  • HRMS : Provides exact mass verification (e.g., [M+H]+ calculated for C12H21NO3: 228.1594) . Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or diastereomers. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) or recrystallization resolves such issues .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream reactions?

The tert-butyl group acts as a steric shield, protecting the pyrrolidine nitrogen from undesired nucleophilic attacks. It also enhances solubility in non-polar solvents, facilitating purification. However, under strongly acidic conditions (e.g., HCl/THF), the ester undergoes hydrolysis to yield pyrrolidine-1-carboxylic acid, enabling further functionalization .

Advanced Research Questions

Q. What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Single-crystal X-ray diffraction is the gold standard. For accurate refinement, use programs like SHELXL (for small-molecule structures) to model hydrogen bonding and thermal displacement parameters. If twinning or poor resolution occurs, high-throughput pipelines (SHELXC/D/E) enable robust phasing . For example, graph-set analysis of hydrogen bonds (e.g., R²²(8) motifs) clarifies packing patterns .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) assesses binding affinity to enzymes like BACE-1. Input the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and compare docking scores (e.g., ΔG = -8.2 kcal/mol) to known inhibitors. Validate predictions with kinetic assays (e.g., IC50 determination) .

Q. What experimental approaches address contradictions in reaction yields or selectivity during functionalization?

Contradictions often arise from competing pathways (e.g., oxidation vs. elimination). Design a DoE (Design of Experiments) to test variables:

  • Oxidation : Compare Dess–Martin periodinane (selective for alcohol-to-ketone) vs. OsO₄ (dihydroxylation of alkenes) .
  • Cross-coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) with aryl halides to optimize C–C bond formation . Use LC-MS or GC-MS to quantify product ratios and identify side reactions.

Methodological Tables

Q. Table 1: Common Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsKey ProductsYield (%)Reference
Ester HydrolysisHCl (2M), THF, 50°C, 6 hrPyrrolidine-1-carboxylic acid75–85
Nucleophilic SubstitutionNaH, THF, 0°C, alkyl bromideAlkoxy-substituted derivatives60–70
Cross-CouplingPd(PPh₃)₄, Cs₂CO₃, dioxaneArylated pyrrolidines50–65

Q. Table 2: Key Spectroscopic Benchmarks

Techniquetert-butyl Group (δ/ppm)4-Oxo Carbonyl (δ/ppm)Diagnostic Peaks
1H NMR1.44 (s, 9H)-3.50–3.70 (pyrrolidine CH₂)
13C NMR27.9 (CH3), 80.1 (C-O)170.5 (C=O)-
IR-1702 cm⁻¹ (ester C=O)1655 cm⁻¹ (pyrrolidinone)

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